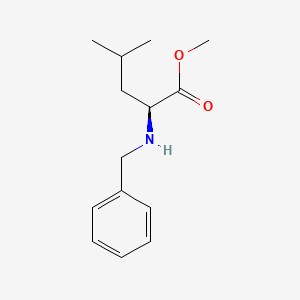

n-Benzyl-l-leucine methyl ester

Description

N-Benzyl-L-leucine methyl ester (CAS: 66399-70-0) is a protected amino acid derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . It is synthesized by introducing a benzyl group to the α-amino position of L-leucine methyl ester, a modification that enhances its stability and utility in peptide synthesis. The compound’s structure includes a branched hydrophobic side chain (characteristic of leucine) and a methyl ester group, which improves solubility in organic solvents. Its logP value (2.75) indicates moderate lipophilicity, making it suitable for applications in hydrophobic environments .

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITWZVHRFAQHQA-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

Leucine methyl ester hydrochloride is suspended in acetonitrile, and potassium carbonate (K₂CO₃) is added to deprotonate the amino group. Benzyl bromide (1.2 equivalents) is introduced, and the mixture is heated at 120°C for 24 hours. Post-reaction, the suspension is filtered to remove K₂CO₃, and the solvent is evaporated. Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound.

Advantages :

-

High-temperature conditions enhance reaction kinetics.

Ugi Four-Component Reaction (4-CR)

The Ugi reaction enables simultaneous incorporation of the benzyl and methyl ester groups via a multicomponent assembly.

Reaction Scheme

Equimolar quantities of L-leucine, benzaldehyde, tert-butyl isocyanide, and methyl acetoacetate are combined in methanol. Titanium tetrachloride (TiCl₄, 20 mol%) is added as a catalyst, and the mixture is stirred at room temperature for 15 hours. The solvent is evaporated, and the residue is purified by column chromatography (ethyl acetate/hexane) to isolate the product.

Performance Notes :

-

Reported yield for analogous N-benzyl valine methyl ester: 18%.

-

Diastereoselectivity ranges from 60:40 to 92:8 depending on the amino acid.

Coupling Agent-Mediated Synthesis

While primarily used for peptide bond formation, acetylene ethers like methoxy acetylene facilitate the coupling of protected amino acids and esters.

Adaptation for n-Benzyl-l-leucine Methyl Ester

N-benzyl-l-leucine and methyl glycinate are dissolved in ethyl acetate, and methoxy acetylene (1.5 equivalents) is added. The reaction is heated at 50°C for 3 hours, during which the acetylene ether activates the carboxyl group for esterification. Workup involves washing with potassium carbonate and hydrochloric acid to remove unreacted starting materials, followed by solvent evaporation and crystallization.

Critical Parameters :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-l-leucine methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide would yield the corresponding methyl ether.

Scientific Research Applications

Peptide Synthesis

Overview

N-BLME serves as a crucial building block in the synthesis of peptides. Its structure allows for selective removal of protecting groups under specific conditions, facilitating the elongation of peptide chains. This property makes it valuable in the development of bioactive peptides essential for drug discovery and therapeutic applications.

Case Studies

- A study highlighted the use of N-BLME in synthesizing complex peptides that exhibit specific biological activities. The incorporation of N-BLME into peptide sequences has shown to enhance stability and bioactivity compared to simpler amino acid derivatives .

Pharmaceutical Formulations

Overview

N-BLME is utilized in pharmaceutical formulations as a precursor for prodrugs. These prodrugs are designed to improve the bioavailability and therapeutic efficacy of active pharmaceutical ingredients.

Applications

- The compound has been investigated for its role in enhancing the solubility and absorption of poorly soluble drugs, making it a candidate for formulation strategies aimed at improving patient outcomes .

Biochemical Studies

Overview

Researchers leverage N-BLME to study enzyme interactions and protein folding mechanisms. Its structural characteristics allow it to act as a substrate analog for enzymes that recognize L-leucine side chains.

Findings

- Interaction studies have indicated that N-BLME can inhibit specific proteases, which play critical roles in various biochemical pathways. Techniques such as molecular docking and kinetic assays have been employed to elucidate these interactions, providing insights into enzyme mechanisms .

Cosmetic Applications

Overview

In the cosmetic industry, N-BLME is explored for its potential as a stabilizer or enhancer in formulations aimed at improving skin penetration of active ingredients.

Applications

- The compound's lipophilic nature allows it to facilitate the delivery of hydrophilic compounds through the skin barrier, enhancing the effectiveness of cosmetic products .

Food Industry

Overview

N-BLME is also investigated as a flavoring agent or additive in food products, contributing to taste enhancement.

Findings

- Research has shown that incorporating N-BLME into food formulations can improve flavor profiles, making it an appealing option for food scientists .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing bioactive peptides | Enhanced stability and activity in synthesized peptides |

| Pharmaceutical Formulations | Used in prodrug development to improve drug bioavailability | Potential for enhancing solubility of poorly soluble drugs |

| Biochemical Studies | Substrate analog for enzyme interactions; inhibitor for specific proteases | Insights into enzyme mechanisms through interaction studies |

| Cosmetic Applications | Acts as a stabilizer/enhancer for active ingredient penetration | Improved delivery of hydrophilic compounds through skin barrier |

| Food Industry | Flavoring agent/additive enhancing taste profiles | Positive impact on flavor enhancement in food formulations |

Mechanism of Action

The mechanism of action of n-Benzyl-l-leucine methyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the active n-benzyl-l-leucine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

2.1.1 Benzyl-L-Norleucine Methyl Ester Hydrochloride (CAS: 1122017-35-9)

- Molecular Formula: C₁₄H₂₁NO₂•HCl

- Key Differences: Norleucine replaces leucine’s branched side chain with a linear hexyl group, reducing steric hindrance. This structural change may enhance enzymatic recognition in certain peptide sequences .

N-Benzyl-L-Serine Methyl Ester (CAS: 123639-56-5)

- Molecular Formula: C₁₁H₁₅NO₃

- Key Differences : The serine derivative contains a hydroxyl group on its β-carbon, increasing polarity (PSA: 38.33 Ų ) compared to N-benzyl-L-leucine methyl ester (PSA: 38.33 Ų ). This hydroxyl group enables hydrogen bonding but reduces lipid membrane permeability .

Substituent Effects: Benzyl vs. Acetyl vs. Benzoyl

Physicochemical Properties

| Property | This compound | N-Benzyl-L-Serine Methyl Ester | Benzyl Benzoate (Reference) |

|---|---|---|---|

| logP | 2.75 | 1.02 | 3.97 |

| Water Solubility | Low | Moderate (due to -OH group) | Insoluble |

| Stability | Stable in basic conditions | Sensitive to oxidation | Hydrolytically stable |

Q & A

Q. What are the standard synthetic routes for preparing N-Benzyl-L-leucine methyl ester, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of L-leucine with methanol, followed by N-benzylation using benzyl halides or benzyl chloroformate. A critical step involves protecting the amino group to prevent side reactions. For example, in analogous syntheses (e.g., N-protected amino acid esters), benzyl chloroformate is added dropwise to a cooled mixture of the amino acid ester hydrochloride, potassium bicarbonate, and a biphasic solvent system (water/ether) to ensure controlled reaction kinetics . Yield optimization often requires pH control (e.g., buffering with KHCO₃) and stoichiometric excess of benzylating agents (110 mol% in some protocols) to drive the reaction to completion .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the ester moiety (δ ~3.6 ppm for methoxy group) and benzyl group (aromatic protons at δ ~7.3 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (C₁₄H₂₁NO₂, theoretical m/z 235.32) and fragmentation patterns .

- Infrared Spectroscopy (IR): Stretching vibrations for ester carbonyl (C=O at ~1740 cm⁻¹) and amide bonds (if applicable) are key identifiers . Purity is assessed via HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives .

Q. How does solvent polarity affect the solubility and stability of this compound during storage?

The compound is sparingly soluble in water but highly soluble in organic solvents like dichloromethane, ethyl acetate, or methanol. Stability studies for analogous esters (e.g., rapeseed methyl esters) show that degradation accelerates at elevated temperatures (>60°C) or under acidic/basic conditions, leading to hydrolysis of the ester bond . Storage recommendations include inert atmospheres (N₂/Ar), desiccants, and temperatures ≤−20°C for long-term preservation.

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the synthesis of this compound?

The Taguchi method (orthogonal array design) is effective for optimizing multi-variable reactions. For example, in biodiesel ester synthesis, parameters like catalyst concentration, temperature, and molar ratio were tested across 9–81 experimental combinations to identify optimal conditions . Key steps include:

- Parameter Selection: Catalyst type (e.g., KOH vs. NaOH), concentration (0.5–1.5 wt%), and reaction time.

- Signal-to-Noise (S/N) Ratio Analysis: Prioritizes parameters with the highest impact on yield (e.g., catalyst concentration contributed 77.6% to rapeseed methyl ester yield) .

- Validation: Confirm optimal conditions (e.g., 1.5 wt% KOH, 60°C) through triplicate runs to ensure reproducibility.

Q. How can researchers resolve contradictions in reported data (e.g., purity vs. yield trade-offs) for this compound?

Discrepancies often arise from differences in analytical methods or reaction scaling. For instance:

- Purity vs. Yield: High yields (e.g., >90%) may involve residual solvents or byproducts, necessitating orthogonal validation (e.g., NMR and HPLC).

- Scale-Up Effects: Pilot-scale reactions may show reduced efficiency due to heat/mass transfer limitations, requiring iterative optimization . Guidelines from the Beilstein Journal of Organic Chemistry recommend reporting full experimental details (e.g., solvent batches, instrument calibration) to enhance reproducibility .

Q. What computational tools can predict the reactivity or stability of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations model reaction pathways, such as ester hydrolysis or benzyl group cleavage. For example:

- Transition State Analysis: Predicts activation energies for ester hydrolysis under acidic conditions.

- Solvent Effects: COSMO-RS simulations estimate solubility parameters in ionic liquids or deep eutectic solvents . Experimental validation using kinetic studies (e.g., Arrhenius plots) is critical to confirm computational predictions.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.